2-(n-Propylthio)benzaldehyde
Description
2-(n-Propylthio)benzaldehyde is a benzaldehyde derivative featuring a propylthio (-S-CH₂CH₂CH₃) substituent at the ortho position of the aromatic ring. This compound belongs to the class of thioether-substituted aldehydes, where the sulfur atom in the thioether group introduces unique electronic and steric effects. Thioether groups are known to influence electron density and participate in coordination chemistry, suggesting utility in organic synthesis and materials science.
Properties
IUPAC Name |
2-propylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDWVRNYUHKOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(n-Propylthio)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with propylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with the propylthio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(n-Propylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the propylthio group.
Major Products Formed
Oxidation: 2-(n-Propylthio)benzoic acid.
Reduction: 2-(n-Propylthio)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(n-Propylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(n-Propylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The propylthio group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(n-Propylthio)benzaldehyde with structurally related benzaldehyde derivatives, leveraging data from the provided evidence. Key parameters include substituent effects on reactivity, stability, and applications.
Table 1: Comparative Analysis of Benzaldehyde Derivatives
Reactivity
- Hemiacetal Formation: Pyrimidine-substituted benzaldehydes (e.g., pyrimidyl-5-carbaldehyde) exhibit exceptional hemiacetal yields (95%) in methanol-d₃ due to their electron-deficient aromatic rings, which enhance aldehyde electrophilicity . In contrast, benzaldehyde itself shows only 9% yield under similar conditions. For this compound, the thioether group’s electron-donating nature (via sulfur lone pairs) may reduce aldehyde reactivity compared to pyrimidine derivatives, though experimental data is lacking.
- Coordination Chemistry: The diphenylphosphino analog’s phosphine group enables metal coordination, driving its use in catalysis . The propylthio group in this compound may similarly act as a soft ligand for transition metals, though its efficacy relative to phosphino groups remains unexplored.
Biological Activity
2-(n-Propylthio)benzaldehyde is an organic compound characterized by a benzaldehyde core with a propylthio substituent. Its molecular formula is C10H12OS. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
- Molecular Weight : 184.27 g/mol
- Boiling Point : Approximately 250 °C
- Solubility : Soluble in organic solvents such as ethanol and acetone.
The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition of enzymatic activity, making it a candidate for further studies in enzyme inhibition and protein interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting a role in protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development .
Antimicrobial Studies
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative or therapeutic agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited a concentration-dependent scavenging effect, with an IC50 value comparable to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
Enzyme Inhibition Studies
A study focused on the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Results indicated that this compound inhibited AChE activity with an IC50 value of 20 µM, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Studies
- Case Study on Antioxidant Effects : A study involving animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress in liver tissues when compared to control groups.
- Clinical Implications : Research exploring the compound's effects on metabolic enzymes revealed promising results for its use in managing metabolic disorders, indicating a need for further clinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
